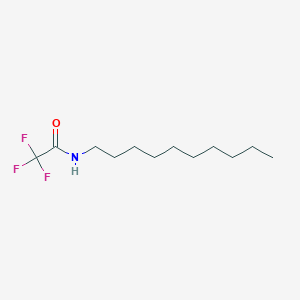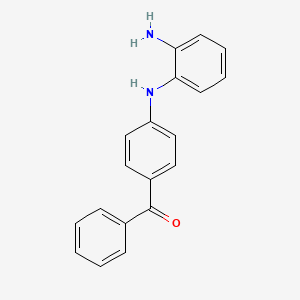
N-(4-Benzoylphenyl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Benzoylphenyl)benzene-1,2-diamine is an organic compound with the molecular formula C20H16N2O This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a benzene-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzoylphenyl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 4-benzoylphenyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group of benzene-1,2-diamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Benzoylphenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides can react with the amine groups under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: N-substituted derivatives, such as N-acyl or N-sulfonyl compounds.
Wissenschaftliche Forschungsanwendungen
N-(4-Benzoylphenyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and polymers due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of N-(4-Benzoylphenyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
o-Phenylenediamine: A precursor to N-(4-Benzoylphenyl)benzene-1,2-diamine, used in the synthesis of heterocyclic compounds.
N-Phenylbenzene-1,2-diamine: Similar structure but lacks the benzoyl group, leading to different chemical properties and reactivity.
N,N’-Diphenylbenzene-1,2-diamine: Contains two phenyl groups attached to the amine groups, used in the production of dyes and pigments.
Uniqueness
This compound is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and enhances its reactivity in various chemical reactions. This structural feature also contributes to its potential biological activities and applications in different fields.
Eigenschaften
Molekularformel |
C19H16N2O |
|---|---|
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
[4-(2-aminoanilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H16N2O/c20-17-8-4-5-9-18(17)21-16-12-10-15(11-13-16)19(22)14-6-2-1-3-7-14/h1-13,21H,20H2 |
InChI-Schlüssel |
RAWYMBACZSQNDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC3=CC=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


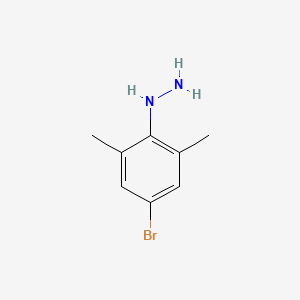
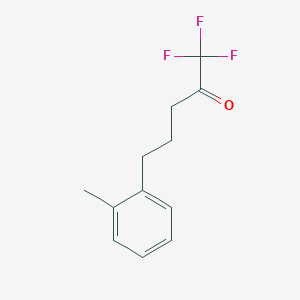
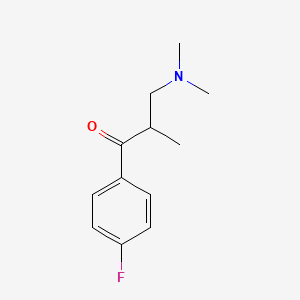
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1-oxide](/img/structure/B8690842.png)
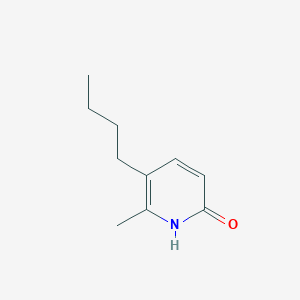
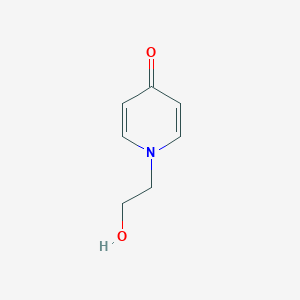
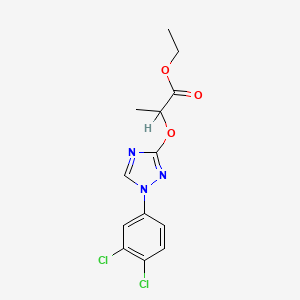
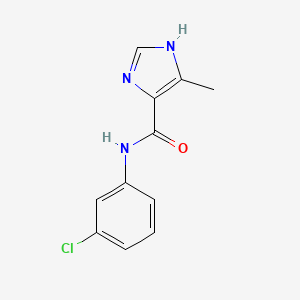
![4-Chloro-3-methyl-6-phenylisoxazolo[5,4-b]pyridine](/img/structure/B8690878.png)
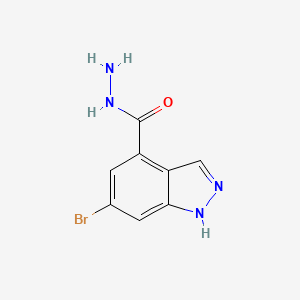
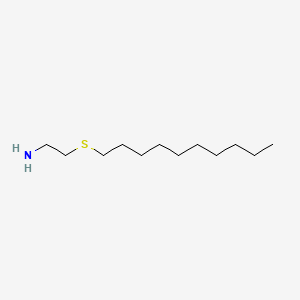
![2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethanol](/img/structure/B8690896.png)

